![molecular formula C20H15BrN2O4 B14153697 3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-(4-bromophenyl)acetyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the furan ring.
Introduction of the benzoic acid moiety: This step involves the coupling of the furan ring with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the hydrazinylidene linkage.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring.
Reduction: Reduced forms of the hydrazinylidene linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of hydrazinylidene compounds with biological targets.
作用機序
The mechanism of action of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The hydrazinylidene linkage can form hydrogen bonds with biological macromolecules, while the furan and benzoic acid moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: This compound has a similar hydrazinylidene linkage but features a pyrazole ring instead of a furan ring.
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: This compound contains a furan ring and a hydrazinylidene linkage but differs in the substitution pattern and additional functional groups.
Uniqueness
The uniqueness of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom on the phenyl ring allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C20H15BrN2O4 |
|---|---|
分子量 |
427.2 g/mol |
IUPAC名 |
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H15BrN2O4/c21-16-6-4-13(5-7-16)10-19(24)23-22-12-17-8-9-18(27-17)14-2-1-3-15(11-14)20(25)26/h1-9,11-12H,10H2,(H,23,24)(H,25,26)/b22-12+ |
InChIキー |
UYXLZFYCFMBWSO-WSDLNYQXSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)CC3=CC=C(C=C3)Br |
溶解性 |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


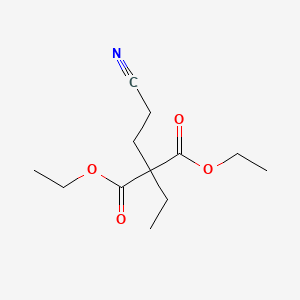

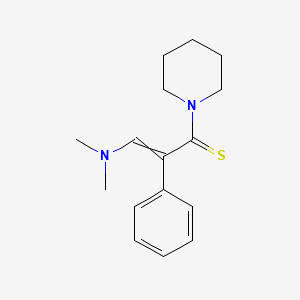

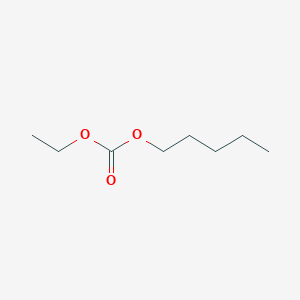
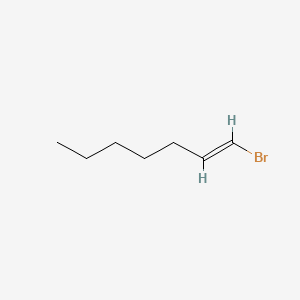
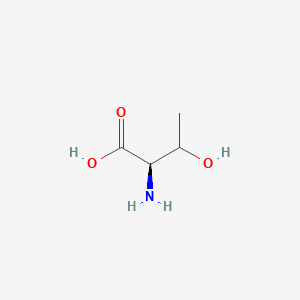
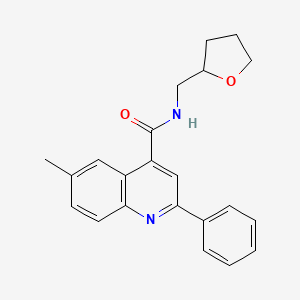
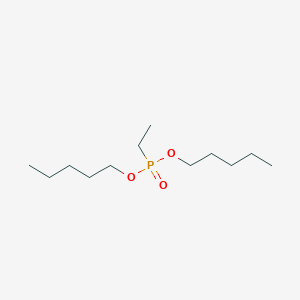
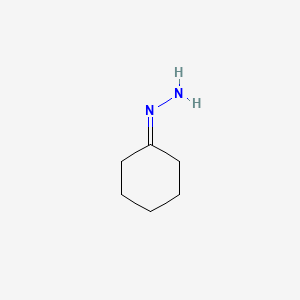
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)

